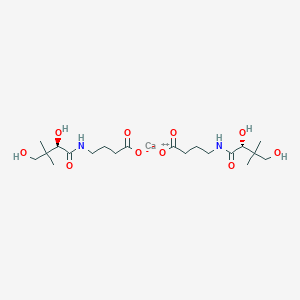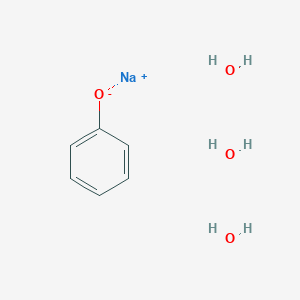
泛酸钙
描述
塔洛西明是一种新型的酞嗪类似物,以其呼吸兴奋剂和支气管扩张剂特性而闻名。 它的化学名为 1-羟基亚氨基-4(2-二甲基氨基乙氧基)-1,2-二氢酞嗪单盐酸盐一水合物 . 塔洛西明已被研究用于其刺激呼吸和抵消吗啡对呼吸的抑制作用的能力 .
科学研究应用
塔洛西明因其在各个领域的应用而被广泛研究:
化学: 塔洛西明被用作模型化合物来研究酞嗪衍生物的反应性。
生物学: 塔洛西明对呼吸的影响已在动物模型中进行了研究,从而为其潜在的治疗应用提供了见解。
作用机制
塔洛西明通过刺激外周化学感受器发挥作用,从而导致呼吸增加。 它还作用于中枢神经系统,以抵消吗啡的抑制作用。 所涉及的分子靶标和途径包括激活脑中的呼吸中枢和调节神经递质的释放 .
生化分析
Biochemical Properties
The neurotropic effect of Calcium hopantenate may occur as a result of binding with δ and κ opioid receptors, modulating acetylcholine secretion, and interacting with dopamine receptors . The compound interacts with these enzymes and proteins, influencing biochemical reactions within the body .
Cellular Effects
Calcium hopantenate influences cell function by modulating acetylcholine secretion and interacting with dopamine receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Calcium hopantenate exerts its effects through binding interactions with δ and κ opioid receptors and dopamine receptors . These interactions can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Metabolic Pathways
Calcium hopantenate is involved in several metabolic pathways, potentially interacting with various enzymes or cofactors
准备方法
塔洛西明是通过一系列涉及酞嗪核的化学反应合成的。 . 反应条件通常涉及使用特定的试剂和催化剂来获得所需产物。 工业生产方法可能包括扩大这些反应,以大量生产塔洛西明 .
化学反应分析
塔洛西明会发生各种化学反应,包括:
氧化: 塔洛西明可以被氧化形成酞嗪酮衍生物。
还原: 还原反应会导致脱甲基塔洛西明的形成。
取代: 取代反应可以在酞嗪核心上引入不同的官能团.
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物包括酞嗪酮、脱甲基塔洛西明和其他取代的衍生物 .
相似化合物的比较
塔洛西明与其他呼吸兴奋剂和支气管扩张剂相比是独一无二的,因为它具有独特的化学结构和作用机制。 类似的化合物包括:
氨茶碱: 一种具有类似功效但化学结构不同的支气管扩张剂。
贝美格利德: 一种具有不同作用机制的呼吸兴奋剂。
尼可刹米: 另一种具有不同药理特性的呼吸兴奋剂.
属性
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXZVDMCQPLHIY-QXGOIDDHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CaN2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046653 | |
| Record name | Calcium hopantenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-76-6 | |
| Record name | Calcium hopantenate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium hopantenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM HOPANTENATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)








![N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide](/img/structure/B41788.png)
![3,4-Dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline](/img/structure/B41790.png)

